molecular formula CaHO5P-4 B1670994 Hydroxyapatite CAS No. 12167-74-7

Hydroxyapatite

Cat. No.: B1670994
CAS No.: 12167-74-7
M. Wt: 152.06 g/mol
InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyapatite (HA) is an inorganic mineral present in human bone and teeth. It plays a role in the structural strength of bone and in bone regeneration . HA is a mineral form of calcium apatite that is present in human bones. It makes up somewhere between 65% and 70% of the weight of human bone .


Synthesis Analysis

HA can be sourced from synthetic or natural precursors with significant characteristics notable of biomaterials, and can be produced by facile protocols for clinical use . Nonetheless, HAp prepared from natural or synthetic sources are different due to the conditions of processing .


Molecular Structure Analysis

The atomic orbital compositions of the HAp . The structure of HAp allows for a host of applications in biomedicine .


Chemical Reactions Analysis

HA boosts bone regeneration and helps new bone form by enhancing its osteoconductivity, osteoinductivity, or both . HA occurs naturally in bones and plays a role in bone repair .


Physical and Chemical Properties Analysis

The standard values for tensile strength were found to be within the range of 40–300 MPa, compressive strength was 400–900 MPa, while Elastic modulus was 80–120 GPa and fracture toughness was 0.6–1 MPa m 1/2 . Also, the porosity range was 70–85%, density is 3.16 g/cm 3 and relative density is 95–99.5% .

Scientific Research Applications

Synthesis and Functionalization

Recent advances in the synthesis, functionalization, and biomedical applications of hydroxyapatite highlight its bioactive and biocompatible properties, making it a preferred material for implants in bone tissue regeneration and as a carrier in drug and gene delivery systems. Innovations in synthesis processes and functionalization techniques have broadened its applications in magnetic resonance imaging, controlled drug delivery, bioimaging, and treatment of hyperthermia (Haider, Haider, Han, & Kang, 2017).

Environmental Remediation

This compound's structure and properties, such as adsorption capacities and ion-exchange capabilities, make it a promising candidate for treating air, water, and soil pollution. Its effectiveness in environmental remediation, including wastewater and soil treatment through adsorption mechanisms, has been extensively reviewed, showcasing its potential in catalysis and resource recovery routes (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).

Bone Tissue Engineering

This compound-based materials, including ion-doped HA, HA/polymer composites, and surface-modified HA, are widely used in bone tissue engineering. Their bioactivity and compatibility with human tissue have been instrumental in improving the physical properties and biological functions of these materials for better bone repair and regeneration (Shi, Zhou, Li, Fan, Li, & Wei, 2021).

Biomimetic Composites and Hybrids

The integration of this compound with materials like graphene has led to the development of high-performance biomimetic composites for biomedical applications. These composites show promise in drug delivery, bone regeneration, biosensors, and antibacterial applications, leveraging the unique properties of both this compound and graphene (Wei, Gong, Hu, Wang, & Zhang, 2019).

Ionic Substitution for Bone Regeneration

Research on substituted hydroxyapatites explores the incorporation of various ions into HA to mimic the calcium-deficient and carbonate-containing nature of bone HA. This substitution aims to enhance HA's chemical, physical, and biological properties, improving its applicability in bone regeneration and remodeling processes (Ratnayake, Mucalo, & Dias, 2017).

Mechanism of Action

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family that has been widely employed as an implant material in bone tissue regeneration (osteogenesis) and as a drug carrier in the drug delivery system . It exhibits excellent biocompatibility, high bioactivity, excellent osteoconduction, osteointegration, and osteoinductive properties . It resembles natural bone in both structure and chemical composition . Therefore, its primary targets are the bone tissues and teeth where it plays a significant role in their regeneration and mineralization .

Mode of Action

This compound (HAp) interacts with its targets primarily through physical and biochemical principles . Physically, HAp particles attach to the tooth surface, providing cleaning properties . Biochemically, HAp serves as a source of calcium and phosphate ions under acidic conditions, leading to the formation of an interface between HAp particles and the enamel . This interaction significantly influences the mechanical properties of bone .

Biochemical Pathways

The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment, resulting in the formation of calcium-deficient this compound (CDHA) due to calcium vacancy defects . During the formation of CDHA, protons in the solution environment bind with hydroxyl and phosphate groups to form H2O and HPO4 2-, leading to increased calcium precipitation and formation of calcium vacancies in the crystal .

Pharmacokinetics

The t1/2β and AUC 0–t of this compound nanoparticles were found to be 2.73- and 3.12-fold higher than those of the drug solution, respectively .

Result of Action

The interaction of this compound with its targets results in significant bone formation with this compound composite materials . It plays a crucial role in bone reconstruction and growth, imparting strength and supporting physiological activities . In the field of dentistry, this compound has been used for grafting and filling bone defects .

Action Environment

The action of this compound is influenced by various environmental factors. The mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . The research also explores the impact of different environments on adsorption energy . Furthermore, the hydration layer state involves diverse molecular interactions that can alter the shape of the adsorbed proteins, thereby affecting cell adhesion and spreading on the surfaces .

Safety and Hazards

Hydroxyapatite should be handled in a well-ventilated place. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Continuous research and progress on HA nanomaterials have explored novel fabrication approaches coupled with functionalization and characterization methods . These nanomaterials have a significant role in many biomedical areas like sustained drug and gene delivery, bio-imaging, magnetic resonance, cell separation, and hyperthermia treatment due to their promising biocompatibility .

Biochemical Analysis

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions within the body. It interacts with various biomolecules, including enzymes and proteins, primarily through ionic interactions. The calcium ions in this compound can interact with negatively charged groups on proteins, facilitating protein adsorption onto the this compound surface . This interaction is vital in bone remodeling processes, where this compound acts as a scaffold for new bone formation .

Cellular Effects

This compound influences various types of cells and cellular processes. It supports bone ingrowth and osseointegration when used in orthopedic, dental, and maxillofacial applications . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can stimulate osteoblast proliferation and differentiation, promoting bone formation .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression. This compound can bind to proteins and other biomolecules, influencing their activity and function . It can also affect gene expression, particularly genes involved in bone formation and remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is thermodynamically stable and has low solubility in physiological conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with this compound promoting bone cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies involving bone defect repair, higher dosages of this compound have been associated with improved bone healing . High doses could potentially lead to adverse effects, such as an inflammatory response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes involved in bone metabolism, such as alkaline phosphatase, which plays a role in bone mineralization . This compound can also affect metabolic flux or metabolite levels, influencing the balance between bone formation and resorption .

Transport and Distribution

This compound is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms . It can interact with transporters or binding proteins, influencing its localization or accumulation . In bone tissue, this compound is distributed in a highly organized manner, providing structural strength and rigidity .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily relevant in bone cells. The presence of this compound in these vesicles influences the activity of enzymes involved in bone formation, such as alkaline phosphatase .

Properties

{ "Design of the Synthesis Pathway": "Hydroxyapatite can be synthesized using various methods such as precipitation, hydrothermal, sol-gel, and biomimetic methods. Among these, the precipitation method is the most widely used method due to its simplicity and cost-effectiveness.", "Starting Materials": [ "Calcium nitrate tetrahydrate (Ca(NO3)2.4H2O)", "Diammonium hydrogen phosphate ((NH4)2HPO4)", "Sodium hydroxide (NaOH)", "Deionized water (H2O)" ], "Reaction": [ "Prepare a calcium nitrate tetrahydrate solution by dissolving it in deionized water.", "Prepare a diammonium hydrogen phosphate solution by dissolving it in deionized water.", "Mix the two solutions together and stir for a few minutes.", "Add sodium hydroxide solution dropwise to adjust the pH to around 10-11.", "Stir the mixture for several hours at room temperature or heat it to 60-80°C for a few hours.", "Centrifuge the precipitate and wash it with deionized water.", "Dry the precipitate at 60-80°C for several hours.", "Heat the dried precipitate at 600-800°C for several hours to obtain pure hydroxyapatite." ] }

CAS No.

12167-74-7

Molecular Formula

CaHO5P-4

Molecular Weight

152.06 g/mol

IUPAC Name

pentacalcium;hydroxide;triphosphate

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

SNEQGKNGRFIHGW-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]

Appearance

Solid powder

Color/Form

Hexagonal needles arranged in rosettes
Finely divided, crystalline, nonstoichiometric material.

density

Density: 3.1 to 3.2 /Apatite/

12167-74-7
1306-06-5

physical_description

NKRA;  Water or Solvent Wet Solid;  Liquid;  Other Solid;  Dry Powder
A white, odourless powder which is stable in air
Solid;  [Merck Index] White suspension;  [MSDSonline]
White odorless solid;  [HSDB] White odorless powder;  [MSDSonline]

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

10103-46-5 (Parent)

shelf_life

>3 years if stored properly

solubility

Practically insoluble in water;  insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in water, even when freshly prepared

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alveograf
Calcitite
Calcium Hydroxyapatite
Durapatite
Hydroxyapatite
Hydroxyapatite, Calcium
Hydroxylapatite
Interpore 200
Interpore 500
Interpore-200
Interpore-500
Interpore200
Interpore500
Osprovit
Ossein Hydroxyapatite Compound
Ossein-Hydroxyapatite Compound
Ossopan
Osteogen
Periograf

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One
Name
hydroxylapatite
Name
silver
Name
zinc

Synthesis routes and methods II

Procedure details

Generally, the present invention provides a process for obtaining hydroxylapatite by blending dilute aqueous solutions, preferably solutions that are near saturation, of monobasic calcium phosphate (monocal) and calcium hydroxide, followed by separation (e.g. centrifugation), drying, and sintering of the precipitate at 700-1100°C. for about 5-30 minutes to obtain hydroxylapatite having close to the theoretical Ca/P ratio. Thus, in one form of the present invention, a dilute aqueous solution of monobasic calcium phosphate (monocal) is brought into contact with a dilute aqueous solution of calcium hydroxide, in carefully metered proportions, to obtain the amorphous hydroxylapatite precipitate.
[Compound]
Name
Ca
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hydroxylapatite

Synthesis routes and methods III

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxylapatite

Synthesis routes and methods IV

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
hydroxylapatite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyapatite
Reactant of Route 2
Hydroxyapatite
Reactant of Route 3
Hydroxyapatite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.